3-Ethyl-5-[8-methoxy-4,4-dimethyl-2-oxo-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one
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Overview
Description
3-Ethyl-5-[8-methoxy-4,4-dimethyl-2-oxo-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one is a complex organic compound characterized by its unique structure, which includes a quinoline core, a thiazolone ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-[8-methoxy-4,4-dimethyl-2-oxo-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic synthesis
Quinoline Core Synthesis: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Thiazolone Ring Formation: The thiazolone ring is formed by the reaction of a thioamide with an α-haloketone under basic conditions.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-[8-methoxy-4,4-dimethyl-2-oxo-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazolone ring or the quinoline core using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings. Its chemical reactivity also makes it useful in various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-[8-methoxy-4,4-dimethyl-2-oxo-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain a quinoline core, are used as antimalarial agents.
Thiazolone Derivatives: Compounds such as thiazolidinediones, used in the treatment of diabetes, share the thiazolone ring structure.
Piperidine Derivatives: Compounds like piperine, found in black pepper, and various pharmaceuticals contain the piperidine ring.
Uniqueness
What sets 3-Ethyl-5-[8-methoxy-4,4-dimethyl-2-oxo-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one apart is its combination of these structural elements into a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C25H29N3O3S2 |
---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[6-methoxy-11,11-dimethyl-2-oxo-9-(piperidin-1-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H29N3O3S2/c1-5-27-23(30)21(33-24(27)32)19-18-12-16(31-4)11-17-15(14-26-9-7-6-8-10-26)13-25(2,3)28(20(17)18)22(19)29/h11-13H,5-10,14H2,1-4H3/b21-19+ |
InChI Key |
WIABUNSDQPPWIL-XUTLUUPISA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\2/C3=CC(=CC4=C3N(C2=O)C(C=C4CN5CCCCC5)(C)C)OC)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=C2C3=CC(=CC4=C3N(C2=O)C(C=C4CN5CCCCC5)(C)C)OC)SC1=S |
Origin of Product |
United States |
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